2-Amino-3-(cyclopropylmethoxy)propanamide
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Overview
Description
2-Amino-3-(cyclopropylmethoxy)propanamide is an organic compound with the molecular formula C7H14N2O2 It is a derivative of propanamide, featuring an amino group and a cyclopropylmethoxy group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(cyclopropylmethoxy)propanamide typically involves the reaction of cyclopropylmethanol with an appropriate amine and a propanamide derivative. One common method includes the following steps:
Formation of Cyclopropylmethoxy Intermediate: Cyclopropylmethanol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form cyclopropylmethoxy chloride.
Amination: The cyclopropylmethoxy chloride is then reacted with an amine (e.g., ammonia or a primary amine) to introduce the amino group.
Amidation: The resulting intermediate is further reacted with a propanamide derivative under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(cyclopropylmethoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine or chlorine) and catalysts (e.g., palladium on carbon).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
2-Amino-3-(cyclopropylmethoxy)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(cyclopropylmethoxy)propanamide involves its interaction with molecular targets such as enzymes and receptors. The amino group and cyclopropylmethoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-cyclopropyl-N-(2-morpholinoethyl)propanamide
- N-(3-amino-2-methylphenyl)-3-(cyclopropylmethoxy)propanamide
- N-(5-amino-2-methoxyphenyl)-3-(cyclopropylmethoxy)propanamide
Uniqueness
2-Amino-3-(cyclopropylmethoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-amino-3-(cyclopropylmethoxy)propanamide |
InChI |
InChI=1S/C7H14N2O2/c8-6(7(9)10)4-11-3-5-1-2-5/h5-6H,1-4,8H2,(H2,9,10) |
InChI Key |
PXCXCRYHUHWHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCC(C(=O)N)N |
Origin of Product |
United States |
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